molecular formula C17H14FN5O B11657687 3-(4-Fluorophenyl)-N'-(1-(4-pyridinyl)ethylidene)-1H-pyrazole-5-carbohydrazide

3-(4-Fluorophenyl)-N'-(1-(4-pyridinyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11657687
M. Wt: 323.32 g/mol
InChI Key: BNWXNXZJGNJPPI-RGVLZGJSSA-N
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Description

3-(4-Fluorophenyl)-N’-(1-(4-pyridinyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring, a fluorophenyl group, and a pyridinyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-N’-(1-(4-pyridinyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorobenzaldehyde hydrazone. This intermediate is then reacted with 4-pyridinecarboxaldehyde under reflux conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-N’-(1-(4-pyridinyl)ethylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-N’-(1-(4-pyridinyl)ethylidene)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-N’-(1-(4-pyridinyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-N’-(1-(4-pyridinyl)ethylidene)-1H-pyrazole-5-carbohydrazide can be compared with other pyrazole derivatives, such as:
    • 3-(4-Chlorophenyl)-N’-(1-(4-pyridinyl)ethylidene)-1H-pyrazole-5-carbohydrazide
    • 3-(4-Methylphenyl)-N’-(1-(4-pyridinyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-N’-(1-(4-pyridinyl)ethylidene)-1H-pyrazole-5-carbohydrazide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This fluorine substitution can also enhance the compound’s biological activity and stability.

Properties

Molecular Formula

C17H14FN5O

Molecular Weight

323.32 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H14FN5O/c1-11(12-6-8-19-9-7-12)20-23-17(24)16-10-15(21-22-16)13-2-4-14(18)5-3-13/h2-10H,1H3,(H,21,22)(H,23,24)/b20-11+

InChI Key

BNWXNXZJGNJPPI-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)/C3=CC=NC=C3

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)C3=CC=NC=C3

Origin of Product

United States

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